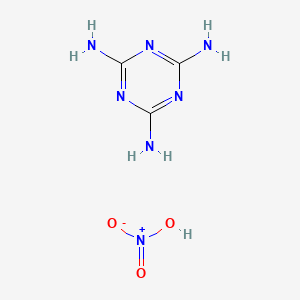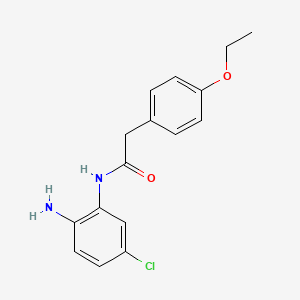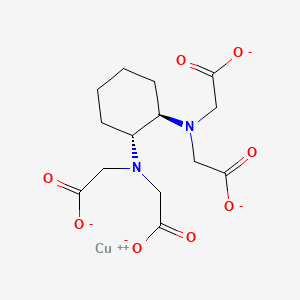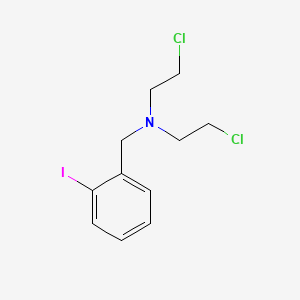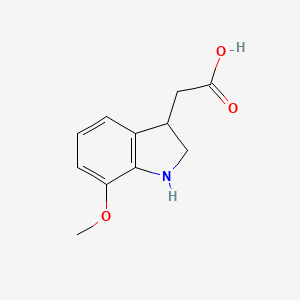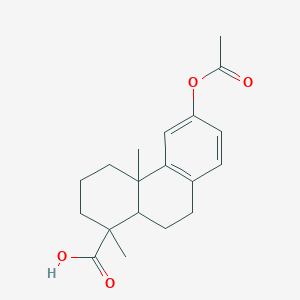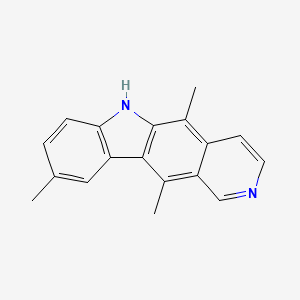
6H-Pyrido(4,3-b)carbazole, 5,9,11-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole is a heterocyclic compound belonging to the class of pyridocarbazoles. This compound is structurally characterized by a pyrido[4,3-b]carbazole core with three methyl groups attached at positions 5, 9, and 11. Pyridocarbazoles are known for their significant biological activities, including anticancer properties, due to their ability to intercalate with DNA and inhibit topoisomerase enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole typically involves a multi-step process. One common method includes the palladium-catalyzed tandem cyclization/cross-coupling reaction. This method allows for the formation of the pyrido[4,3-b]carbazole core through a series of cyclization and coupling steps . The reaction conditions often involve the use of palladium catalysts, such as palladium(II) acetate, in the presence of ligands like triphenylphosphine, and bases like cesium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production of 5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced forms of the compound, and various substituted derivatives with altered biological activities .
Wissenschaftliche Forschungsanwendungen
5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole involves its ability to intercalate with DNA, thereby disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This inhibition prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately cell death . The compound also interacts with other molecular targets, such as kinases and transcription factors, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ellipticine: 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole, known for its potent anticancer activity.
Olivacine: Another pyridocarbazole with significant biological activities.
Celiptium: A derivative with enhanced water solubility and anticancer properties.
Uniqueness
5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole is unique due to the presence of three methyl groups, which can influence its biological activity and chemical reactivity. The specific positioning of these methyl groups can affect the compound’s ability to interact with DNA and other molecular targets, potentially leading to distinct biological effects compared to other pyridocarbazoles .
Eigenschaften
CAS-Nummer |
18073-31-9 |
|---|---|
Molekularformel |
C18H16N2 |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
5,9,11-trimethyl-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C18H16N2/c1-10-4-5-16-14(8-10)17-11(2)15-9-19-7-6-13(15)12(3)18(17)20-16/h4-9,20H,1-3H3 |
InChI-Schlüssel |
BYHFFXRDZVPQCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC3=C2C(=C4C=NC=CC4=C3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


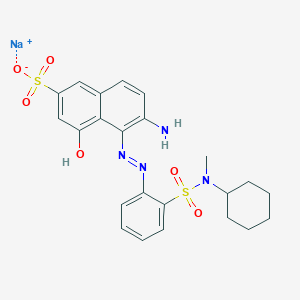

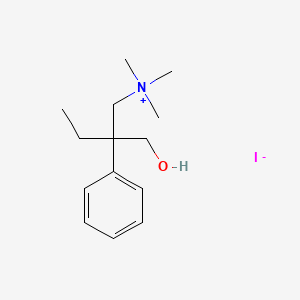
![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)
![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)

![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)
